

Comparative Analysis of Cu-Ni and Cu-Sb Alloys for Thermoelectric Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper antimonide*

Cat. No.: *B3365151*

[Get Quote](#)

A comprehensive guide for researchers and scientists on the thermoelectric performance of Copper-Nickel and Copper-Antimony alloys, supported by experimental data and detailed protocols.

Thermoelectric materials, capable of converting heat energy into electrical energy and vice versa, are at the forefront of research for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), defined as $ZT = (S^2\sigma T)/k$, where S is the Seebeck coefficient, σ is the electrical conductivity, k is the thermal conductivity, and T is the absolute temperature.^{[1][2]} An ideal thermoelectric material possesses a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. This guide provides a comparative study of two promising classes of copper-based alloys: Copper-Nickel (Cu-Ni) and Copper-Antimony (Cu-Sb), to evaluate their potential for thermoelectric applications.

Quantitative Data Presentation

The thermoelectric properties of Cu-Ni and Cu-Sb alloys are influenced by their composition, temperature, and synthesis methods. The following tables summarize key experimental data gathered from various studies.

Table 1: Thermoelectric Properties of Cu-Ni Alloys

Alloy Composition	Temperature (K)	Seebeck Coefficient (S/μV/K)	Electric Conductivity (σ) (S/m)	Thermal Conductivity (κ) (W/m·K)	Power Factor (Sσ) (μW/m·K²)	Figure of Merit (ZT)	Reference(s)
Cu-Ni (Constantan)	300	-35	2.0×10^6	21	24.5	-	[3]
Cu ₅₀ Ni ₅₀	573	~ -40	$\sim 1.8 \times 10^6$	~30	~28.8	~0.09	[4]
Cu ₅₀ Ni ₅₀ + 1 at.% W	573	~ -45	$\sim 1.7 \times 10^6$	~28	~34.4	~0.12	[4]
Cu-Ni-Mn	773	~ -60	-	~32.9	$\sim 9300 \text{ } (\mu\text{W m}^{-1}\text{K}^{-2})$	~0.22	[5]
Cu-Ni-Mn	1073	~ -72.8	-	-	$\sim 11000 \text{ } (\mu\text{W m}^{-1}\text{K}^{-2})$	-	[5]
Cu-Ni alloys	Room Temp	Negative, increases with Ni content	Decreases with Ni content	Decreases with Ni content	-	-	[6][7][8]

Table 2: Thermoelectric Properties of Cu-Sb Alloys

Alloy Composition	Temperature (K)	Seebeck Coefficient (S/μV/K)	Electric Conductivity (σ) (S/m)	Thermal Conductivity (κ) (W/m·K)	Power Factor (Sσ) (μW/m·K²)	Figure of Merit (ZT)	Reference(s)
Cu ₃ SbS ₄	623	~150	-	-	-	~0.1 (undoped)	[9]
Cu ₃ SbS ₄ (5 mol.% Sn-doped)	623	-	-	-	-	0.69	[9]
Cu ₃ SbSe ₄	300	Positive	-	2.68	-	-	[10]
Cu ₃ SbSe ₄	623	-	-	1.12	-	-	[10]
CuSb(Te _{0.6} Se _{0.4}) ₂	550	Increase d vs. pristine	1.8 × 10 ⁵	Reduced vs. pristine	Lowered vs. pristine	0.33	[11]
CuSbTe ₂	300	-	5.4 × 10 ⁵	-	-	-	[11]
Cu ₂ Se _{0.9} ₈ Sb _{0.02}	823	-	-	Lowest in series	-	1.22	[12]

Experimental Protocols

The synthesis and characterization of Cu-Ni and Cu-Sb alloys for thermoelectric applications involve several key steps. The following provides a generalized overview of the methodologies commonly employed.

1. Alloy Synthesis:

- Mechanical Alloying: This technique is used to produce homogeneous alloy powders.[9] High-purity elemental powders of copper, nickel, and/or antimony are weighed in the desired

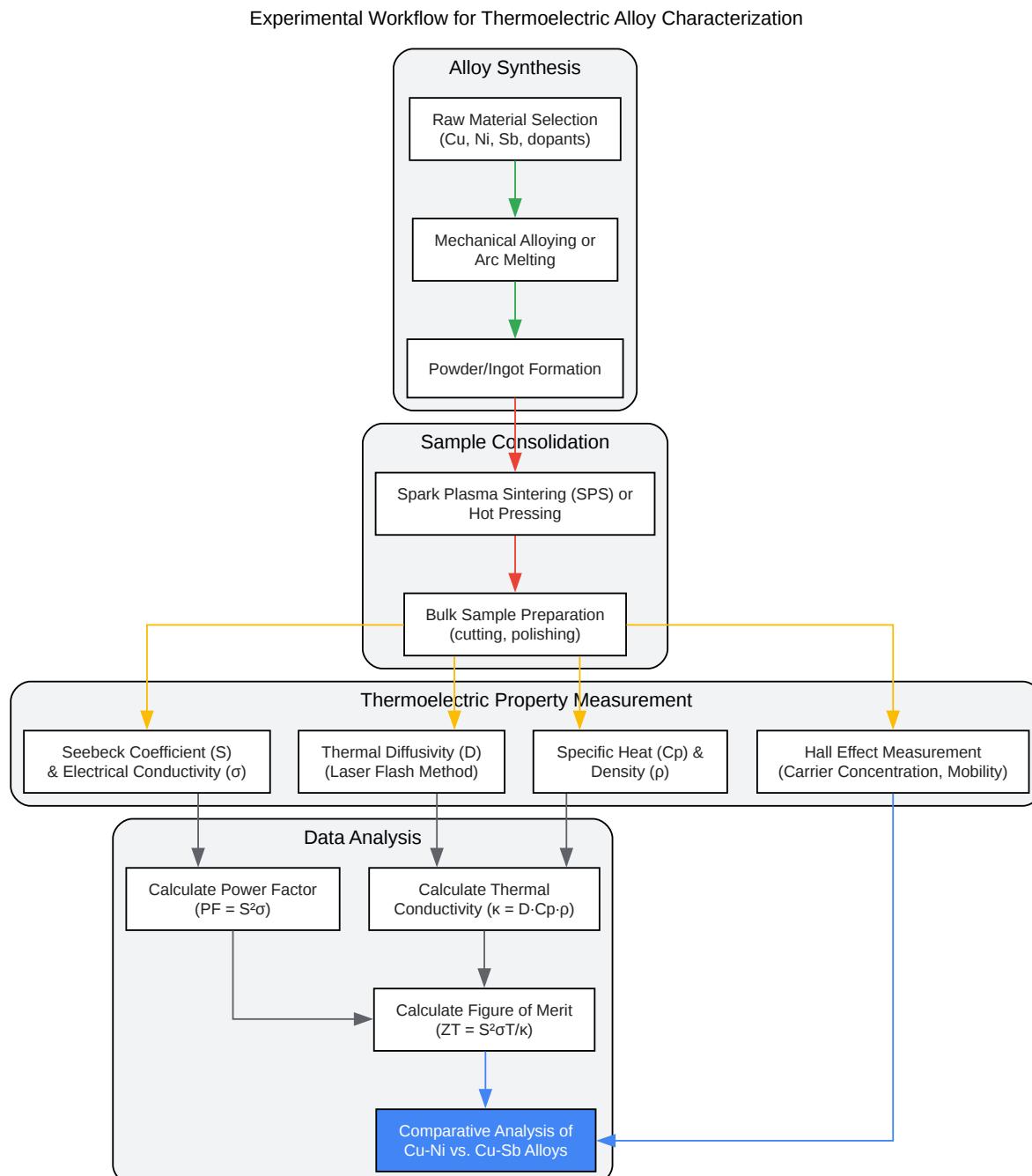
stoichiometric ratios and loaded into a hardened steel or tungsten carbide vial along with grinding media (e.g., steel or tungsten carbide balls). The vial is sealed under an inert atmosphere (e.g., argon) to prevent oxidation. The milling process is carried out in a high-energy ball mill for a specified duration and speed to achieve a nanostructured, homogeneous alloy powder.

- **Arc Melting:** For producing bulk alloy samples, arc melting is a common method.[4][13] The elemental constituents are placed in a water-cooled copper hearth within a vacuum chamber. An electric arc is struck between a non-consumable tungsten electrode and the raw materials, melting them into an ingot. The ingot is typically flipped and re-melted several times to ensure homogeneity.
- **Solid-State Reaction:** This method involves heating a mixture of powdered reactants to a high temperature, allowing them to react in the solid state to form the desired compound.[12] The mixed powders are often pressed into pellets before heating in a furnace under a controlled atmosphere.

2. Sample Consolidation:

- **Hot Pressing / Spark Plasma Sintering (SPS):** The synthesized alloy powders are densified into bulk pellets using techniques like hot pressing or spark plasma sintering.[9] In SPS, the powder is loaded into a graphite die and simultaneously subjected to uniaxial pressure and a pulsed direct current. This allows for rapid heating and consolidation at lower temperatures and shorter times compared to conventional hot pressing, which helps in retaining fine microstructures.

3. Characterization of Thermoelectric Properties:


- **Seebeck Coefficient and Electrical Conductivity:** These properties are often measured simultaneously using a four-probe method.[14][15] A rectangular bar-shaped sample is subjected to a temperature gradient, and the resulting thermoelectric voltage is measured using thermocouples. The electrical conductivity is determined by passing a known current through the sample and measuring the voltage drop.
- **Thermal Conductivity:** The total thermal conductivity (κ) is calculated using the formula $\kappa = D * C_p * \rho$, where D is the thermal diffusivity, C_p is the specific heat capacity, and ρ is the

density of the sample. The thermal diffusivity is commonly measured using the laser flash method.[16] In this technique, the front face of a small, disc-shaped sample is heated by a short laser pulse, and the temperature rise on the rear face is monitored as a function of time.

- Hall Effect Measurement: To understand the charge transport properties, Hall effect measurements are performed to determine the carrier concentration and mobility.[15] This involves applying a magnetic field perpendicular to the direction of current flow in the sample and measuring the resulting Hall voltage.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for the comparative study of Cu-Ni and Cu-Sb thermoelectric alloys.

[Click to download full resolution via product page](#)

Experimental workflow for thermoelectric alloy characterization.

Comparative Discussion

Cu-Ni Alloys:

Copper-nickel alloys, particularly constantan (typically Cu₅₅Ni₄₅), are well-known for their use in thermocouples due to their large and stable Seebeck coefficient over a wide temperature range.[3][6] These alloys generally exhibit moderate to high electrical conductivity.[17] However, a significant drawback for thermoelectric power generation is their relatively high thermal conductivity, which limits the achievable ZT values.[18][19] Research efforts have focused on reducing the thermal conductivity through nanostructuring and alloying with heavier elements like tungsten, which has shown modest improvements in the figure of merit.[4][20] The power factor of Cu-Ni alloys can be quite high, making them potentially suitable for applications where power output is prioritized over conversion efficiency.[4][21][22]

Cu-Sb Alloys:

Copper-antimony based compounds, often in the form of chalcogenides like Cu₃SbS₄, Cu₃SbSe₄, and CuSbTe₂, represent a more complex but potentially more rewarding area of thermoelectric research.[9][10][11] These materials are typically semiconductors with tunable electrical properties through doping.[9] A key advantage of these compounds is their intrinsically lower lattice thermal conductivity compared to metallic alloys, which is beneficial for achieving a higher ZT.[9] Doping with elements like tin has been shown to significantly enhance the ZT of Cu₃SbS₄ to values as high as 0.69 at 623 K.[9] Furthermore, alloying with selenium in Cu₂Se has led to ZT values exceeding 1.2 at 823 K.[12] However, the synthesis and phase control of these ternary and quaternary compounds can be more challenging than for simple binary alloys.

Conclusion:

Both Cu-Ni and Cu-Sb alloy systems present distinct advantages and disadvantages for thermoelectric applications.

- Cu-Ni alloys are robust, easy to synthesize, and possess high power factors, making them candidates for high-power output applications where efficiency is a secondary concern. Their primary limitation is the high thermal conductivity.

- Cu-Sb alloys, particularly as chalcogenides, offer a pathway to higher thermoelectric efficiency due to their intrinsically lower thermal conductivity and tunable semiconductor properties. They have demonstrated significantly higher ZT values. However, their synthesis can be more complex, and further research is needed to optimize their properties and ensure long-term stability at operating temperatures.

The choice between these two alloy systems will ultimately depend on the specific requirements of the intended application, balancing factors such as operating temperature, desired efficiency, cost, and manufacturability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. linseis.com [linseis.com]
- 2. researchgate.net [researchgate.net]
- 3. Seebeck coefficient - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Other Naturally Hard Copper Alloys - Electrical Contacts [electrical-contacts-wiki.com]
- 7. researchgate.net [researchgate.net]
- 8. copper.org [copper.org]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Techniques for Characterizing Thermoelectric Materials: Methods and the Challenge of Consistency | part of Thermoelectric Energy Conversion: Basic Concepts and Device

Applications | Wiley Semiconductors books | IEEE Xplore [ieeexplore.ieee.org]

- 15. Measurement and Characterization Techniques for Thermoelectric Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 16. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 17. [xometry.com](https://www.xometry.com) [[xometry.com](https://www.xometry.com)]
- 18. [copper.org](https://www.copper.org) [[copper.org](https://www.copper.org)]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Cu-Ni-Based Alloys from Nanopowders as Potent Thermoelectric Materials for High-Power Output Applications [ouci.dntb.gov.ua]
- 21. repo.uni-hannover.de [repo.uni-hannover.de]
- 22. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Comparative Analysis of Cu-Ni and Cu-Sb Alloys for Thermoelectric Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3365151#comparative-study-of-cu-ni-and-cu-sb-alloys-for-thermoelectric-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com